molecular formula C15H22N2O3S B5849755 N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

Numéro de catalogue B5849755
Poids moléculaire: 310.4 g/mol
Clé InChI: FZWPRMRDJZWYES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first synthesized in 2013 by AstraZeneca and gained FDA approval in 2015.

Mécanisme D'action

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide irreversibly binds to the mutant EGFR kinase domain, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival. It has a higher selectivity for mutant EGFR compared to wild-type EGFR, reducing the risk of toxicity and side effects.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR T790M mutations. It also reduces tumor growth and metastasis in mouse models of NSCLC. In clinical trials, it has been associated with significant improvements in progression-free survival and overall survival compared to chemotherapy or other EGFR TKIs.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its irreversible binding to the kinase domain, and its efficacy in NSCLC patients with T790M mutations. However, its high cost and limited availability may limit its use in some labs.

Orientations Futures

Future research directions for N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential in other EGFR-mutant cancers, and identifying biomarkers that can predict response to treatment. Additionally, efforts are underway to develop more potent and selective third-generation EGFR TKIs with improved pharmacokinetic profiles and reduced toxicity.

Méthodes De Synthèse

The synthesis of N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide involves a multistep process starting with the reaction of 4-chloro-2-fluoroaniline with 1-azepanecarbonyl chloride to form N-[2-(1-azepanylcarbonyl)phenyl]-2-fluoroaniline. This intermediate is then reacted with N-methylmethanesulfonamide in the presence of a base to form N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide.

Applications De Recherche Scientifique

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been extensively studied for its efficacy in the treatment of NSCLC, particularly in patients with EGFR T790M mutations, which are resistant to first-generation EGFR TKIs. It has demonstrated significant clinical activity in these patients, with response rates of up to 61% in clinical trials.

Propriétés

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16(21(2,19)20)14-10-6-5-9-13(14)15(18)17-11-7-3-4-8-12-17/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWPRMRDJZWYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.